molecular formula C10H8ClNO4 B2354270 2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid CAS No. 99074-37-0

2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid

Cat. No.: B2354270
CAS No.: 99074-37-0
M. Wt: 241.63
InChI Key: SRDGDNUEKOXTSF-UHFFFAOYSA-N
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Description

2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid is a heterocyclic compound that features a benzo-oxazine core structure

Mechanism of Action

Target of Action

It has been reported that similar compounds have shown potent antioxidant activities . Antioxidants typically target reactive oxygen species (ROS) in the body, neutralizing them to prevent cellular damage.

Mode of Action

They do this by donating an electron to the ROS, rendering them harmless and preventing them from causing cellular damage .

Biochemical Pathways

The compound is likely involved in the body’s oxidative stress response pathways. By neutralizing ROS, it helps to maintain the balance of these species within cells, preventing oxidative stress and the associated damage to cellular components .

Result of Action

As a potent antioxidant, this compound can help to protect cells from the damaging effects of ROS. This includes preventing damage to cellular components such as proteins, lipids, and DNA, which can lead to cell death and contribute to various diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance its effects, while certain conditions, such as high temperatures or pH extremes, may affect its stability. Additionally, the presence of certain enzymes or transport proteins can influence its absorption and distribution within the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorobenzoic acid with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated systems can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo-oxazine derivatives.

Scientific Research Applications

2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoic acid
  • 2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)butanoic acid

Uniqueness

Compared to similar compounds, 2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid has a unique combination of structural features that confer specific reactivity and biological activity.

Properties

IUPAC Name

2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c11-6-1-2-8-7(3-6)12(4-9(13)14)5-10(15)16-8/h1-3H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDGDNUEKOXTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC2=C(N1CC(=O)O)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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